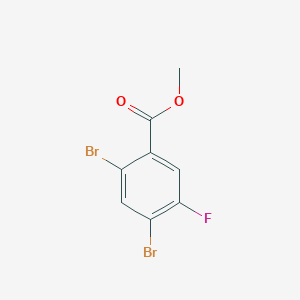

Methyl 2,4-dibromo-5-fluorobenzoate

Description

BenchChem offers high-quality Methyl 2,4-dibromo-5-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2,4-dibromo-5-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2,4-dibromo-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Br2FO2/c1-13-8(12)4-2-7(11)6(10)3-5(4)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWXATRQHGCZWPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1Br)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Br2FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Indispensable Role of Brominated Aromatic Compounds in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, brominated aromatic compounds stand out as exceptionally versatile and powerful building blocks. Their unique reactivity profile, particularly as substrates in a myriad of cross-coupling reactions, has cemented their importance in the construction of complex molecular architectures. This guide provides a comprehensive overview of the synthesis of these pivotal compounds and their application in key carbon-carbon bond-forming reactions, offering field-proven insights and detailed protocols for the discerning scientist.

The Strategic Importance of the Carbon-Bromine Bond in Aromatic Systems

The utility of aryl bromides stems from the moderate reactivity of the C-Br bond. It is sufficiently stable to allow for purification and handling of the parent molecule, yet reactive enough to participate in a wide array of transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This fine balance makes aryl bromides ideal precursors in multi-step syntheses. In the context of drug discovery, the introduction of a bromine atom can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, enhancing its therapeutic activity and metabolic stability.[2][3] Bromine's "heavy atom effect" can also be leveraged to improve the efficacy of photodynamic therapy and radiosensitization.[2]

Core Methodologies for the Synthesis of Brominated Aromatic Compounds

The introduction of a bromine atom onto an aromatic ring can be achieved through several robust and well-established methods. The choice of method is dictated by the nature of the aromatic substrate, the desired regioselectivity, and the presence of other functional groups.

Electrophilic Aromatic Bromination: A Direct Approach

The most common method for the synthesis of aryl bromides is electrophilic aromatic bromination.[1] This reaction involves the substitution of a hydrogen atom on the aromatic ring with a bromine atom via an electrophilic attack.

Mechanism and Rationale:

The reaction proceeds through a two-step mechanism.[4] Initially, the aromatic ring, acting as a nucleophile, attacks an electrophilic bromine species. This is the rate-determining step as it temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[5] In the second, faster step, a base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring.[5]

For less reactive aromatic rings, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is typically required to polarize the bromine molecule (Br₂), thereby increasing its electrophilicity and generating a more potent electrophile.[6][7]

Caption: Mechanism of Electrophilic Aromatic Bromination.

Experimental Protocol: Bromination of Acetanilide using N-Bromosuccinimide (NBS)

N-Bromosuccinimide (NBS) is a convenient and safer alternative to molecular bromine, especially for activated aromatic rings.[8]

-

Materials: Acetanilide, N-Bromosuccinimide (NBS), Glacial Acetic Acid, Ethanol, Water.

-

Procedure:

-

In a fume hood, dissolve acetanilide (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature.

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker containing ice-cold water.

-

Collect the precipitated solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to obtain pure p-bromoacetanilide.

-

Data Presentation: Comparison of Brominating Agents

| Brominating Agent | Substrate Scope | Safety Considerations |

| Molecular Bromine (Br₂) | Broad, including deactivated rings (with Lewis acid). | Highly toxic, corrosive, and volatile. Requires handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[9] |

| N-Bromosuccinimide (NBS) | Primarily for activated and moderately activated rings. | Solid, easier to handle than Br₂. Avoid inhalation of dust and contact with skin.[10][11][12] |

| Ammonium Bromide/Oxone | Effective for activated aromatic compounds under mild conditions.[8] | Generally safer reagents, but standard laboratory precautions should be followed. |

The Sandmeyer Reaction: From Amine to Bromide

The Sandmeyer reaction provides an indirect yet powerful method for introducing a bromine atom onto an aromatic ring, starting from an aromatic amine.[13][14]

Mechanism and Rationale:

This transformation involves three key steps:

-

Diazotization: The primary aromatic amine is treated with a mixture of sodium nitrite (NaNO₂) and a strong acid (e.g., HBr) at low temperatures (0-5 °C) to form a diazonium salt.

-

Radical-Nucleophilic Aromatic Substitution: The diazonium salt is then treated with a copper(I) bromide (CuBr) solution. The copper(I) species acts as a catalyst to facilitate the decomposition of the diazonium salt and the subsequent substitution with a bromide ion. This step is believed to proceed via a radical mechanism.

Caption: The Sandmeyer Reaction Workflow.

Experimental Protocol: Synthesis of p-Bromotoluene from p-Toluidine

-

Materials: p-Toluidine, Sodium Nitrite (NaNO₂), Hydrobromic Acid (HBr), Copper(I) Bromide (CuBr), Water.

-

Procedure:

-

Diazotization:

-

In a fume hood, dissolve p-toluidine (1.0 eq) in a mixture of HBr and water in a beaker, and cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of NaNO₂ (1.05 eq) dropwise, keeping the temperature below 5 °C. Stir for 15-20 minutes after the addition is complete.

-

-

Sandmeyer Reaction:

-

In a separate flask, prepare a solution of CuBr (1.2 eq) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., in a 50-60 °C water bath) until the evolution of gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic layer with dilute NaOH solution and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude p-bromotoluene by distillation.

-

-

The Power of Aryl Bromides in Cross-Coupling Reactions

Aryl bromides are arguably most celebrated for their role as electrophilic partners in a vast array of palladium-catalyzed cross-coupling reactions. These reactions have revolutionized the way chemists construct carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: Forging Biaryl Linkages

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds between an aryl bromide and an organoboron reagent (typically a boronic acid or ester).[15][16]

Catalytic Cycle:

The reaction is catalyzed by a palladium(0) complex and proceeds through a well-defined catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond to form a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step typically requires a base to activate the organoboron reagent.

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst.

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Representative Experimental Protocol:

-

Materials: Aryl bromide (1.0 eq), Phenylboronic acid (1.2 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), Triphenylphosphine (PPh₃, 0.08 eq), Potassium carbonate (K₂CO₃, 2.0 eq), Toluene, Water.

-

Procedure:

-

To a Schlenk flask, add the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed toluene and water (e.g., 4:1 ratio).

-

Heat the mixture to reflux (e.g., 90-100 °C) with vigorous stirring for 4-12 hours, monitoring by TLC or GC-MS.

-

Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Heck-Mizoroki Reaction: Arylation of Alkenes

The Heck reaction facilitates the coupling of an aryl bromide with an alkene to form a substituted alkene, providing a powerful tool for the synthesis of styrenes and other vinylarenes.[17][18]

Catalytic Cycle:

The mechanism is similar to the Suzuki coupling but involves the following key steps after oxidative addition:

-

Olefin Coordination and Insertion: The alkene coordinates to the Pd(II) center, followed by migratory insertion of the alkene into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming the product alkene and a hydrido-palladium complex.

-

Reductive Elimination/Base-promoted Regeneration: The Pd(0) catalyst is regenerated from the hydrido-palladium complex, often with the assistance of a base.

Caption: Catalytic Cycle of the Heck-Mizoroki Reaction.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl bromide with a terminal alkyne.[19][20] This reaction is unique in that it typically employs a dual catalytic system of palladium and copper(I).

Catalytic Cycle and the Role of Copper:

The palladium cycle is analogous to that of the Suzuki and Heck reactions. The crucial role of the copper(I) co-catalyst is to react with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This acetylide then undergoes transmetalation with the Pd(II)-aryl complex, facilitating the transfer of the alkynyl group to the palladium center, which then undergoes reductive elimination to yield the aryl alkyne product.

Caption: Catalytic Cycles of the Sonogashira Coupling.

Safety and Handling of Brominating Agents

The use of brominating agents requires strict adherence to safety protocols due to their hazardous nature.

-

Molecular Bromine (Br₂): Bromine is a highly toxic, corrosive, and volatile liquid. It should always be handled in a well-ventilated chemical fume hood.[9] Appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves, is mandatory. An emergency shower and eyewash station should be readily accessible. Accidental contact with skin requires immediate and prolonged flushing with water.[9]

-

N-Bromosuccinimide (NBS): NBS is a solid and therefore less hazardous to handle than liquid bromine. However, it is a corrosive solid and an oxidizing agent.[10] Inhalation of dust should be avoided by handling it in a fume hood or a well-ventilated area.[11] Contact with skin and eyes should be prevented.[12] It is also light-sensitive and should be stored in a cool, dry, and dark place.[10]

Conclusion

Brominated aromatic compounds are indispensable intermediates in the toolkit of the modern synthetic chemist. Their synthesis, primarily through electrophilic aromatic bromination and the Sandmeyer reaction, is well-understood and highly versatile. The true power of these compounds is unleashed in their application as robust coupling partners in palladium-catalyzed reactions such as the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings. A thorough understanding of the mechanisms, experimental protocols, and safety precautions associated with these transformations is crucial for any scientist engaged in the synthesis of complex organic molecules for research, drug discovery, and materials science.

References

- Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes.

- YouTube. (2019, January 7). Sonogashira coupling.

- Lesa, M., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC - NIH.

- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.

- Wikipedia. (n.d.). Sandmeyer reaction.

- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.

- BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.

- Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution Mechanism.

- ResearchGate. (2025, September 23). (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds.

- Chem 115 Myers. (n.d.). The Suzuki Reaction.

- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.

- PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.

- Chemical Reviews. (n.d.). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes | The Journal of Organic Chemistry.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides.

- Safety Data Sheet. (2010, March 12). NBS N-bromosuccinimide.pdf.

- Journal of Medical Science. (n.d.). Introducing bromine to the molecular structure as a strategy for drug design.

- Sigma-Aldrich. (2025, May 29). SAFETY DATA SHEET.

- Semantic Scholar. (2024, September 30). Introducing bromine in the molecular structure as a good strategy to the drug design.

- Journal of the American Chemical Society. (2024, October 23). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides.

- Organic Letters - ACS Publications. (n.d.). Highly Efficient Heck Reactions of Aryl Bromides with n-Butyl Acrylate Mediated by a Palladium/Phosphine−Imidazolium Salt System.

- The Journal of Organic Chemistry - ACS Publications. (n.d.). Palladium−Phosphinous Acid-Catalyzed Cross-Coupling of Aryl and Acyl Halides with Aryl-, Alkyl-, and Vinylzinc Reagents.

- UC Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.

- Tethys Chemical. (2024, December 10). The Role of Bromine in Modern Pharmaceuticals.

- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Palladium-catalyzed δ-selective reductive Heck reaction of alkenyl carbonyl compounds with aryl iodides and bromides.

- Wiley-VCH. (n.d.). 1 Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field.

- ResearchGate. (2025, August 10). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines | Request PDF.

- MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.

- Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.

- ResearchGate. (n.d.). Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr.

- ResearchGate. (2025, August 6). Palladium-Catalyzed Formylation of Aryl Bromides: Elucidation of the Catalytic Cycle of an Industrially Applied Coupling Reaction | Request PDF.

- Chemistry LibreTexts. (2023, June 30). Heck Reaction.

- Organic Letters - ACS Publications. (2014, March 17). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions.

- Journal of the American Chemical Society. (n.d.). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions.

- Fisher Scientific. (2015, January 19). SAFETY DATA SHEET.

- MDPI. (n.d.). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond.

Sources

- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jms.ump.edu.pl [jms.ump.edu.pl]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. byjus.com [byjus.com]

- 8. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 9. carlroth.com [carlroth.com]

- 10. dept.harpercollege.edu [dept.harpercollege.edu]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. fishersci.com [fishersci.com]

- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 14. lscollege.ac.in [lscollege.ac.in]

- 15. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 16. pubs.acs.org [pubs.acs.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands | MDPI [mdpi.com]

- 19. m.youtube.com [m.youtube.com]

- 20. Sonogashira Coupling [organic-chemistry.org]

Methodological & Application

Application Notes & Protocols: Strategic Amination of Methyl 2,4-dibromo-5-fluorobenzoate

Abstract

This document provides a comprehensive technical guide for the amination of Methyl 2,4-dibromo-5-fluorobenzoate, a versatile building block in the synthesis of pharmaceuticals and agrochemicals. We delve into the critical reaction parameters, mechanistic underpinnings, and regioselective considerations inherent to this transformation. Detailed, field-tested protocols for Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann condensation, and metal-free Nucleophilic Aromatic Substitution (SNAr) are presented. The guide is designed to equip researchers, scientists, and drug development professionals with the expertise to select and optimize the appropriate synthetic strategy to achieve desired amination products with high efficacy and selectivity.

Introduction: Significance and Synthetic Challenges

Methyl 2,4-dibromo-5-fluorobenzoate is a poly-functionalized aromatic scaffold of significant interest in medicinal chemistry. The presence of multiple reactive sites—two distinct carbon-bromine bonds, an activatable fluorine atom, and a methyl ester—renders it a valuable precursor for creating complex molecular architectures. The introduction of an amino group via C-N bond formation is a pivotal step in the synthesis of numerous biologically active compounds, including kinase inhibitors and GPCR modulators.

The primary challenge in the amination of this substrate lies in controlling regioselectivity. The two bromine atoms at the C2 and C4 positions exhibit different electronic and steric environments, leading to potential competition. The C2-Br bond is ortho to the electron-withdrawing methyl ester group, while the C4-Br bond is para to the strongly activating fluoro group. Understanding the interplay of these substituents is crucial for directing the amination to the desired position. This guide will explore three major synthetic pathways to navigate these challenges.

Mechanistic Considerations & Regioselectivity

The amination of Methyl 2,4-dibromo-5-fluorobenzoate can proceed through several distinct mechanisms. The choice of methodology will fundamentally dictate the reaction's outcome, particularly its regioselectivity.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a plausible metal-free pathway due to the electron-deficient nature of the aromatic ring.[1] The electron-withdrawing effects of the C1-ester and, more significantly, the C5-fluoro group, activate the ring towards nucleophilic attack. The reaction proceeds via a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.[2]

-

Causality of Selectivity : The fluorine atom exerts a powerful activating effect on its ortho (C4) and para positions. Consequently, the C4-Br bond is significantly more activated towards nucleophilic attack than the C2-Br bond. Therefore, SNAr reactions are expected to show high selectivity for substitution at the C4 position.

Figure 1: SNAr mechanism for C4-amination.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is one of the most powerful and versatile methods for forming C-N bonds.[3] This palladium-catalyzed cross-coupling reaction is highly effective for a wide range of aryl halides and amines.[4] The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, deprotonation, and reductive elimination.

-

Causality of Selectivity : Regioselectivity in Buchwald-Hartwig reactions is a complex function of sterics and electronics. The C2-Br bond is sterically hindered by the adjacent ester group, which can slow the rate of oxidative addition at this position. Conversely, the C4-Br bond is less hindered. Therefore, depending on the bulk of the phosphine ligand and the amine, selectivity can often be tuned. For many standard systems, amination at the less-hindered C4 position is favored. However, specific ligand designs or chelating amines could potentially favor C2 substitution.

Figure 2: Catalytic cycle for Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Condensation

The Ullmann reaction is a classical copper-catalyzed method for forming C-N and C-O bonds.[5] While traditional conditions often required harsh temperatures, modern protocols with specialized ligands have made the reaction milder and more versatile.[6] The mechanism is thought to involve an oxidative addition of the aryl halide to a Cu(I) species.

-

Causality of Selectivity : Similar to palladium catalysis, Ullmann reactions are sensitive to steric and electronic effects. The reaction often favors the more electron-deficient C-Br bond. Given the activating effect of the para-fluoro group on the C4 position, Ullmann conditions may preferentially yield the C4-aminated product. Ligand choice and reaction temperature are critical variables for controlling the outcome.[7]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. All reagents should be handled according to their Safety Data Sheets (SDS).

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (General Procedure)

This protocol is optimized for high-throughput screening and general applicability, leveraging modern, air-stable pre-catalysts.

Materials:

-

Methyl 2,4-dibromo-5-fluorobenzoate (1.0 eq)

-

Amine (primary or secondary, 1.2 - 1.5 eq)

-

Pd pre-catalyst (e.g., G3-XPhos, G4-RuPhos, 1-2 mol%)

-

Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 2.0 eq)

-

Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, CPME, 0.2 - 0.5 M)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk tube or reaction vial, add Methyl 2,4-dibromo-5-fluorobenzoate, the base, and a magnetic stir bar.

-

Seal the vessel, then evacuate and backfill with an inert gas (repeat 3 times).

-

Add the Pd pre-catalyst under a positive pressure of inert gas.

-

Via syringe, add the anhydrous solvent, followed by the amine.

-

Seal the vessel tightly and place it in a pre-heated oil bath or heating block.

-

Stir the reaction at the specified temperature (see Table 1) for the designated time. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., Ethyl Acetate, DCM).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts. Rinse the pad with additional solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to afford the desired aminated product.

Data Summary: Buchwald-Hartwig Conditions

| Amine Type | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Typical Time (h) | Notes |

| Primary Aliphatic | Pd₂(dba)₃ (2%) | RuPhos (4%) | NaOt-Bu | Toluene | 80-100 | 4-12 | Strong bases like NaOt-Bu are highly effective.[8] |

| Secondary Aliphatic | G3-XPhos (1.5%) | (Integrated) | K₃PO₄ | 1,4-Dioxane | 100-110 | 12-24 | K₃PO₄ is a milder base, suitable for sensitive functional groups. |

| Aniline (Primary Aryl) | G4-BrettPhos (2%) | (Integrated) | Cs₂CO₃ | Toluene | 100 | 12-24 | Cs₂CO₃ is often used for coupling with anilines.[9][10] |

| Heterocyclic Amine | Pd(OAc)₂ (2%) | Xantphos (4%) | K₂CO₃ | t-BuOH | 90-100 | 16-24 | The K₂CO₃/t-BuOH system can be effective for challenging heteroaryl amines.[4] |

Protocol 2: Copper-Catalyzed Ullmann Condensation (General Procedure)

This protocol provides a robust method for C-N coupling, often serving as a cost-effective alternative to palladium catalysis.

Materials:

-

Methyl 2,4-dibromo-5-fluorobenzoate (1.0 eq)

-

Amine (1.5 - 2.0 eq)

-

Copper(I) Iodide (CuI, 10-20 mol%)

-

Ligand (e.g., L-proline, N,N'-dimethylethylenediamine (DMEDA), 20-40 mol%)

-

Base (K₂CO₃ or K₃PO₄, 2.0 - 2.5 eq)

-

Anhydrous polar aprotic solvent (e.g., DMF, DMSO, 0.5 M)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried reaction vessel, add CuI, the base, and a magnetic stir bar.

-

Add Methyl 2,4-dibromo-5-fluorobenzoate.

-

Seal the vessel, then evacuate and backfill with an inert gas (repeat 3 times).

-

Via syringe, add the anhydrous solvent, the ligand, and finally the amine.

-

Seal the vessel and heat with vigorous stirring at the specified temperature (typically 110-140 °C) for 12-48 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with Ethyl Acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Protocol 3: Metal-Free Nucleophilic Aromatic Substitution (SNAr)

This protocol is the most straightforward and cost-effective but is generally limited to reactive amines and is expected to yield the C4-substituted product.

Materials:

-

Methyl 2,4-dibromo-5-fluorobenzoate (1.0 eq)

-

Amine (e.g., Morpholine, Piperidine, 2.0 - 3.0 eq)

-

Optional Base (e.g., K₂CO₃, Et₃N, 2.0 eq)

-

Polar aprotic solvent (e.g., DMSO, NMP, DMF, 0.5 M)

Procedure:

-

In a round-bottom flask equipped with a stir bar and reflux condenser, dissolve Methyl 2,4-dibromo-5-fluorobenzoate in the chosen solvent.

-

Add the amine and the optional base.

-

Heat the reaction mixture to 100-150 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction for 4-24 hours by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and Ethyl Acetate.

-

Extract the aqueous layer with Ethyl Acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the residue via silica gel chromatography to isolate the C4-aminated product.

Workflow and Process Visualization

The overall process from reaction setup to final product isolation follows a standardized laboratory workflow.

Figure 3: Standard experimental workflow for amination reactions.

References

- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021).

- Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester.

- Methyl 2-amino-4-bromo-5-fluorobenzo

- Palladium Catalyzed Amination of Aryl Chlorides. (2019). Wiley Analytical Science.

- Ullmann Reaction. Organic Chemistry Portal.

- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Arom

- Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.

- Concerted Nucleophilic Aromatic Substitutions. (2017).

- Pd(PPh3)4-Catalyzed Buchwald-Hartwig Amination of Aryl Fluorosulfonates with Aryl Amines. (2025).

- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)

- Palladium-Catalyzed Amination and Amidation of Benzo-Fused Bromine-Containing Heterocycles. (2005).

- Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides. (2011). MIT Open Access Articles.

- Mild Method for Ullmann Reaction of 2-Chlorobenzoic Acids and Aminothiazoles or Aminobenzothiazoles under Ultrasonic Irradiation. (2006).

- Aromatic Substitution | Flow Reactions. Vapourtec Flow Chemistry.

Sources

- 1. vapourtec.com [vapourtec.com]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. dspace.mit.edu [dspace.mit.edu]

- 5. Ullmann Reaction [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Coupling Reactions with Brominated Aromatics

Welcome to the Technical Support Center for troubleshooting palladium-catalyzed cross-coupling reactions involving brominated aromatic compounds. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of these powerful synthetic transformations. As a Senior Application Scientist, my goal is to provide not just procedural guidance, but also the underlying chemical principles to empower you to diagnose and resolve challenges in your own laboratory work. This resource is structured to provide in-depth, actionable advice in a user-friendly question-and-answer format.

Table of Contents

-

Frequently Asked Questions (FAQs) for Cross-Coupling Reactions

-

Troubleshooting Guide: Suzuki-Miyaura Coupling

-

Troubleshooting Guide: Buchwald-Hartwig Amination

-

Troubleshooting Guide: Sonogashira Coupling

-

Experimental Protocols

-

Reference Tables

-

References

Frequently Asked Questions (FAQs) for Cross-Coupling Reactions

This section addresses common questions applicable to a range of palladium-catalyzed cross-coupling reactions.

Q1: My reaction mixture turns black. What does this indicate and is my reaction destined to fail?

A: The appearance of a black precipitate, commonly referred to as palladium black, is an indication of catalyst decomposition. The active palladium(0) catalyst can agglomerate and precipitate out of solution, rendering it inactive. While this is not ideal, it doesn't always mean the reaction has completely failed, especially if it occurs late in the reaction. However, if it happens early on, it is a significant issue.

-

Causality: This is often caused by an inappropriate ligand choice that fails to stabilize the palladium catalyst, the presence of oxygen in the reaction mixture, or excessively high temperatures.

-

Self-Validation: A well-catalyzed reaction should ideally remain homogeneous or exhibit a consistent color throughout the process. The formation of palladium black is a clear visual cue that your catalytic cycle is being compromised.

Q2: What is the importance of degassing my reaction mixture, and what is the most effective way to do it?

A: Degassing is a critical step to remove dissolved oxygen from your reaction mixture. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and can also promote undesirable side reactions, such as the Glaser-Hay coupling in Sonogashira reactions.[1][2]

-

Causality: The catalytic cycles of most cross-coupling reactions rely on maintaining the palladium in its Pd(0) oxidation state.[3] Oxygen disrupts this by oxidizing the catalyst.

-

Effective Methods:

-

Sparging: Bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes before adding the catalyst and reagents is a common and effective method.

-

Freeze-Pump-Thaw: This is a more rigorous method for highly sensitive reactions. It involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times.

-

Q3: What are palladium precatalysts, and why should I consider using them?

A: Palladium precatalysts are stable Pd(II) complexes that are readily converted to the active Pd(0) species under the reaction conditions.[4] They offer several advantages over using Pd(0) sources directly.

-

Trustworthiness: Precatalysts ensure a well-defined palladium-to-ligand ratio, which is crucial for optimal catalytic activity.

Q4: How do I choose the right phosphine ligand for my reaction?

A: The choice of phosphine ligand is arguably one of the most critical parameters in a cross-coupling reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and can dictate the success or failure of a transformation.

-

Causality: The electronic and steric properties of the ligand directly impact the rates of oxidative addition and reductive elimination in the catalytic cycle. For less reactive aryl bromides, bulky and electron-rich phosphine ligands are often required to promote the oxidative addition step.[6]

-

General Guidance:

-

Electron-rich ligands (e.g., those with alkyl groups like t-butyl or cyclohexyl) increase the electron density on the palladium center, which promotes the oxidative addition of the aryl bromide.

-

Bulky ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos and SPhos) favor the formation of monoligated palladium species, which are highly reactive. They also create steric hindrance that can facilitate the reductive elimination step.

-

Refer to the Reference Tables section for a comparison of common phosphine ligands.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron species and an organohalide.

Q: My Suzuki-Miyaura reaction with an aryl bromide is giving a low yield or not working at all. What are the likely causes and how can I troubleshoot it?

A: Low or no yield in a Suzuki-Miyaura coupling can stem from several factors. A systematic approach to troubleshooting is essential.

Potential Cause 1: Inactive Catalyst or Inefficient Catalytic Cycle

-

Explanation: The palladium catalyst may not be in its active Pd(0) state, or a step in the catalytic cycle (oxidative addition, transmetalation, or reductive elimination) is slow or stalled. For aryl bromides, the oxidative addition can be a challenging step.[7]

-

Troubleshooting Steps:

-

Ligand Selection: For aryl bromides, especially those that are electron-rich or sterically hindered, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or other Buchwald-type ligands.[6]

-

Palladium Source: Use a reliable palladium precatalyst to ensure efficient generation of the active Pd(0) species.

-

Temperature: Aryl bromides are less reactive than aryl iodides and often require higher temperatures (e.g., 80-120 °C) to facilitate oxidative addition.[8]

-

Potential Cause 2: Issues with the Boronic Acid/Ester

-

Explanation: The stability of the boronic acid or its ester is a common reason for low yields.[7] Protodeboronation (cleavage of the C-B bond) can occur, especially at elevated temperatures or in the presence of excess base and water.

-

Troubleshooting Steps:

-

Quality of Boronic Acid: Ensure your boronic acid is pure and has not decomposed. It's often beneficial to use freshly purchased or recrystallized material.

-

Use of Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[7]

-

Stoichiometry: A slight excess (1.1-1.5 equivalents) of the organoboron reagent can sometimes compensate for any degradation.

-

Potential Cause 3: Inappropriate Base or Solvent

-

Explanation: The base plays a crucial role in activating the boronic acid for transmetalation.[9] The choice of base and solvent are often interdependent.

-

Troubleshooting Steps:

-

Base Screening: A range of bases should be considered. K₃PO₄ and Cs₂CO₃ are often effective choices.[6] For challenging couplings, stronger bases like K₂CO₃ or even potassium tert-butoxide (KOtBu) might be necessary.

-

Solvent Choice: Aprotic solvents like toluene, dioxane, or THF are commonly used, often with a small amount of water to aid in dissolving the base and facilitating the catalytic cycle.[7]

-

Visualizing the Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Q: I am observing significant amounts of side products in my Suzuki-Miyaura reaction. What are they and how can I minimize them?

A: Common side reactions in Suzuki-Miyaura coupling include homocoupling of the boronic acid and dehalogenation of the aryl bromide.

-

Homocoupling: This is the coupling of two molecules of the boronic acid to form a biaryl byproduct. It is often promoted by the presence of Pd(II) species and oxygen.[10]

-

Prevention: Ensure thorough degassing of your reaction mixture and use a reliable Pd(0) source or precatalyst.

-

-

Dehalogenation: This is the reduction of the aryl bromide to the corresponding arene. It can be caused by certain bases acting as hydride donors or by the solvent.[7][11]

-

Prevention: Screen different bases and solvents. Avoid conditions that favor hydride transfer, such as certain alcohol/base combinations at high temperatures.

-

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Q: My Buchwald-Hartwig amination with an aryl bromide is not proceeding to completion. What should I investigate?

A: Incomplete conversion in a Buchwald-Hartwig amination can be due to several factors, often related to the catalyst system and reaction conditions.

Potential Cause 1: Catalyst Deactivation or Inhibition

-

Explanation: The palladium catalyst can be deactivated by impurities or certain functional groups on your substrates.[12] For aryl bromides, the reactivity is generally good, but issues can still arise.[4]

-

Troubleshooting Steps:

-

Substrate Purity: Ensure your aryl bromide and amine are free of impurities that could poison the catalyst.

-

Ligand Choice: The choice of ligand is critical. For many applications with aryl bromides, bulky, electron-rich biarylphosphine ligands are highly effective.[12]

-

Precatalyst: Use of a precatalyst is highly recommended for generating the active catalyst cleanly and efficiently.[4][5]

-

Potential Cause 2: Inappropriate Base Selection

-

Explanation: The base deprotonates the amine to form the active nucleophile. A base that is too weak may not be effective, while a base that is too strong can lead to side reactions or decomposition of sensitive substrates.[4][12]

-

Troubleshooting Steps:

-

Base Strength: For simple primary and secondary amines, a strong base like sodium tert-butoxide (NaOtBu) is often used.[4]

-

Base-Sensitive Substrates: If your substrates contain base-sensitive functional groups (e.g., esters, nitro groups), weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened.[12]

-

Potential Cause 3: Solvent Effects

-

Explanation: The solvent must solubilize the reagents and not interfere with the catalyst. Some solvents can coordinate to the palladium and inhibit the reaction.[4]

-

Troubleshooting Steps:

Visualizing the Buchwald-Hartwig Amination Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting Guide: Sonogashira Coupling

The Sonogashira coupling is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.

Q: My Sonogashira coupling with an aryl bromide is failing. What are the key parameters to check?

A: The Sonogashira coupling of aryl bromides can be more challenging than with aryl iodides and requires careful optimization.[1]

Potential Cause 1: Insufficient Reaction Temperature

-

Explanation: Oxidative addition of aryl bromides to the palladium catalyst is often the rate-limiting step and typically requires higher temperatures than for aryl iodides.[1]

-

Troubleshooting Steps:

-

Gradually increase the reaction temperature, for example, to a range of 60-100 °C.

-

Potential Cause 2: Ineffective Catalyst System

-

Explanation: The choice of palladium source, ligand, and the copper(I) co-catalyst are all crucial.

-

Troubleshooting Steps:

-

Palladium Catalyst: Use a reliable Pd(0) source or a precatalyst.

-

Ligand: For aryl bromides, phosphine ligands are commonly used. If the reaction is sluggish, consider more electron-rich and bulky ligands.

-

Copper(I) Co-catalyst: The copper(I) salt (typically CuI) is a co-catalyst that forms a copper acetylide, which is the active species in the transmetalation step.[2] Ensure the CuI is of good quality.

-

Potential Cause 3: Poor Quality Reagents

-

Explanation: The amine base and solvent must be dry and free of oxidizing impurities.

-

Troubleshooting Steps:

-

Use freshly distilled and dry solvents and amine bases (e.g., triethylamine or diisopropylamine).

-

Q: I am observing a significant amount of a byproduct that I suspect is a dimer of my alkyne. What is this and how can I prevent it?

A: This very common side reaction is known as Glaser-Hay coupling, which is the oxidative homocoupling of the terminal alkyne to form a 1,3-diyne.[2] This reaction is promoted by the copper(I) co-catalyst in the presence of oxygen.[1][2]

-

Prevention Strategies:

-

Strictly Anaerobic Conditions: The most important step is to rigorously exclude oxygen from the reaction mixture by thorough degassing and maintaining an inert atmosphere.[1][2]

-

Copper-Free Conditions: In some cases, the reaction can be performed without the copper co-catalyst, which completely eliminates the possibility of Glaser coupling.[13] However, these conditions may require different ligands and higher temperatures.

-

Visualizing the Sonogashira Coupling Catalytic Cycle

Caption: The interconnected catalytic cycles of a copper-co-catalyzed Sonogashira coupling.

Experimental Protocols

Protocol 1: General Procedure for Small-Scale Reaction Screening

This protocol provides a framework for optimizing a cross-coupling reaction by screening various parameters.

-

Preparation: In an array of vials, weigh the aryl bromide (1.0 equiv) and the coupling partner (1.1-1.5 equiv).

-

Catalyst and Ligand Addition: To each vial, add the desired palladium precatalyst (e.g., 2 mol%) and ligand (e.g., 2.2 mol%).

-

Base Addition: Add the base (2.0-3.0 equiv) to each vial.

-

Solvent Addition: Add the degassed solvent to each vial to achieve the desired concentration.

-

Inert Atmosphere: Seal the vials and purge with an inert gas (argon or nitrogen).

-

Reaction: Place the vials in a preheated aluminum block on a magnetic stir plate and stir at the desired temperature.

-

Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS at regular intervals.

Protocol 2: Analysis of Crude Reaction Mixture for Side Products

Identifying byproducts is key to troubleshooting.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

TLC Analysis: Spot the crude material on a TLC plate alongside the starting materials to visualize the formation of new products. Dehalogenated byproducts are typically less polar than the starting aryl bromide.[11]

-

GC-MS Analysis: Dissolve a small sample of the crude material in a suitable solvent and inject it into a GC-MS. Look for peaks corresponding to the molecular weights of the expected product, unreacted starting materials, and potential side products like the dehalogenated arene or homocoupled products.[11]

-

¹H NMR Spectroscopy: Dissolve the crude material in a deuterated solvent (e.g., CDCl₃). The appearance of a new proton signal in the aromatic region where the bromine was previously located is indicative of dehalogenation.[11]

Reference Tables

Table 1: Common Phosphine Ligands for Cross-Coupling Reactions

| Ligand Name | Abbreviation | Structure | Key Features & Applications |

| Triphenylphosphine | PPh₃ | P(C₆H₅)₃ | General-purpose, widely used, but can be less effective for challenging substrates. |

| Tri(tert-butyl)phosphine | P(tBu)₃ | P(C(CH₃)₃)₃ | Very electron-rich and bulky, good for oxidative addition of less reactive halides. |

| XPhos | XPhos | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl | Bulky biarylphosphine, excellent for Suzuki and Buchwald-Hartwig couplings, especially with aryl chlorides and bromides. |

| SPhos | SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Bulky and electron-rich biarylphosphine, highly effective for a wide range of Suzuki couplings. |

| DavePhos | DavePhos | 2-Dicyclohexylphosphino-2'-(N,N-dimethylamino)biphenyl | Buchwald-type ligand, effective for a variety of cross-coupling reactions. |

Table 2: Common Bases Used in Palladium-Catalyzed Cross-Coupling

| Base | Formula | pKa of Conjugate Acid (in DMSO) | Typical Applications & Notes |

| Sodium tert-butoxide | NaOtBu | ~32 | Strong, non-nucleophilic base. Widely used in Buchwald-Hartwig amination. Can be too harsh for base-sensitive substrates.[4][12] |

| Potassium phosphate | K₃PO₄ | ~27 | Moderately strong base, often used in Suzuki couplings. Good functional group tolerance.[4][6] |

| Cesium carbonate | Cs₂CO₃ | ~19 | Mild base with good solubility in many organic solvents. Excellent functional group tolerance.[4][12] |

| Potassium carbonate | K₂CO₃ | ~19 | A common and cost-effective base for Suzuki couplings.[8] |

| Triethylamine | Et₃N | ~9 | Organic amine base, commonly used in Sonogashira and Heck reactions. Acts as both a base and a scavenger for HX. |

Table 3: Common Solvents for Palladium-Catalyzed Cross-Coupling

| Solvent | Formula | Boiling Point (°C) | Properties & Notes |

| Toluene | C₇H₈ | 111 | Aprotic, non-polar. A very common solvent for a wide range of cross-coupling reactions.[4] |

| 1,4-Dioxane | C₄H₈O₂ | 101 | Aprotic, polar ether. Good for dissolving a variety of reagents.[4] |

| Tetrahydrofuran | THF | C₄H₈O | 66 |

| N,N-Dimethylformamide | DMF | C₃H₇NO | 153 |

References

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Link]

-

ResearchGate. Side reactions of Suzuki cross-coupling. [Link]

-

FULIR. From In Situ Monitoring to Better Understanding of the Suzuki‐Miyaura Cross Coupling in the Solid State. [Link]

-

ResearchGate. (PDF) Development of the reaction conditions of a Suzuki-Miyaura cross coupling reaction catalysed by Ag-Pd Alloy Nanoparticle photocatalyst. [Link]

-

Wikipedia. Sonogashira coupling. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

RSC Publishing. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? [Link]

-

Reddit. Help troubleshooting a Buchwald-Hartwig amination? [Link]

-

RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

The Chemical Reaction Database. Copper-free Sonogashira coupling. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. reddit.com [reddit.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Yoneda Labs [yonedalabs.com]

- 8. researchgate.net [researchgate.net]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. fulir.irb.hr [fulir.irb.hr]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. kmt.vander-lingen.nl [kmt.vander-lingen.nl]

Validation & Comparative

A Senior Application Scientist's Guide to ¹H and ¹³C NMR Analysis of Substituted Benzoates

For researchers and professionals in drug development, a comprehensive understanding of molecular structure and substituent effects is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone analytical technique for elucidating these features. This guide provides an in-depth comparison of the ¹H and ¹³C NMR spectral data for a series of substituted benzoates, offering insights into the electronic effects of various functional groups on the aromatic ring. By understanding these principles, scientists can more effectively characterize novel compounds, assess purity, and predict chemical behavior.

The Foundational Principle: Substituent-Induced Chemical Shifts

The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment. In substituted benzene derivatives, such as the benzoates discussed here, the electron-donating or electron-withdrawing nature of a substituent significantly alters the electron density of the aromatic ring. This, in turn, influences the shielding and deshielding of the aromatic protons and carbons, resulting in predictable changes in their chemical shifts.[1][2][3]

Electron-withdrawing groups (EWGs), such as the nitro group (-NO₂), pull electron density away from the aromatic ring through inductive and resonance effects. This deshields the aromatic nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (EDGs), like the amino (-NH₂) or methoxy (-OCH₃) groups, increase the electron density of the ring, leading to greater shielding and a lower chemical shift (upfield).[1][4]

This guide will comparatively analyze the ¹H and ¹³C NMR spectra of methyl benzoate and its para-substituted analogues with nitro, amino, and methoxy groups to illustrate these fundamental principles.

Comparative ¹H NMR Analysis of para-Substituted Methyl Benzoates

The ¹H NMR spectra of substituted benzoates provide a clear picture of how substituents influence the electronic environment of the aromatic protons. The protons ortho to the ester group (H-2/6) and meta to the ester group (H-3/5) are diastereotopic and thus have different chemical shifts.

| Compound | Substituent (at C-4) | δ H-2/6 (ppm) | δ H-3/5 (ppm) | δ OCH₃ (ppm) |

| Methyl p-nitrobenzoate | -NO₂ (EWG) | 8.25 | 8.13 | 3.99 |

| Methyl benzoate | -H | 8.03 | 7.42-7.55 | 3.91 |

| Methyl p-methoxybenzoate | -OCH₃ (EDG) | 7.94 | 6.92 | 3.88 |

| Methyl p-aminobenzoate | -NH₂ (EDG) | 7.84 | 6.62 | 3.84 |

Analysis of Trends:

-

Protons Ortho to the Ester (H-2/6): The chemical shift of these protons is most significantly affected by the para-substituent. The strong electron-withdrawing nitro group in methyl p-nitrobenzoate causes a significant downfield shift to 8.25 ppm compared to methyl benzoate (8.03 ppm). Conversely, the electron-donating amino and methoxy groups cause an upfield shift to 7.84 ppm and 7.94 ppm, respectively.

-

Protons Meta to the Ester (H-3/5): A similar, and even more pronounced, trend is observed for these protons. The nitro group deshields these protons to 8.13 ppm, while the amino and methoxy groups shield them significantly, shifting them upfield to 6.62 ppm and 6.92 ppm, respectively.

-

Methyl Ester Protons (-OCH₃): The chemical shift of the methyl ester protons shows a less dramatic but still discernible trend, with the electron-withdrawing nitro group causing a slight downfield shift.

Comparative ¹³C NMR Analysis of para-Substituted Methyl Benzoates

¹³C NMR spectroscopy offers a more direct measure of the electron density at each carbon atom in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to substituent effects.

| Compound | Substituent (at C-4) | δ C-1 (ppm) | δ C-2/6 (ppm) | δ C-3/5 (ppm) | δ C-4 (ppm) | δ C=O (ppm) | δ OCH₃ (ppm) |

| Methyl p-nitrobenzoate | -NO₂ (EWG) | 135.4 | 130.6 | 123.5 | 150.5 | 165.1 | 52.8 |

| Methyl benzoate | -H | 130.4 | 129.4 | 128.8 | 132.6 | 166.7 | 51.7 |

| Methyl p-methoxybenzoate | -OCH₃ (EDG) | 122.9 | 131.6 | 113.7 | 163.5 | 166.8 | 51.8 |

| Methyl p-aminobenzoate | -NH₂ (EDG) | 119.7 | 131.5 | 113.7 | 151.0 | 166.8 | 51.4 |

Analysis of Trends:

-

Ipso-Carbon (C-1): The carbon directly attached to the ester group is influenced by the para-substituent. The nitro group causes a downfield shift, while the amino and methoxy groups lead to an upfield shift.

-

Ortho-Carbons (C-2/6): The trend for these carbons is less straightforward due to the interplay of inductive and resonance effects of both the ester and the para-substituent.

-

Meta-Carbons (C-3/5): These carbons are strongly shielded by the electron-donating amino and methoxy groups, resulting in a significant upfield shift compared to methyl benzoate. The electron-withdrawing nitro group has the opposite effect.

-

Para-Carbon (C-4): The carbon bearing the substituent shows the most dramatic change in chemical shift, directly reflecting the electron-donating or -withdrawing nature of the attached group.

-

Carbonyl Carbon (C=O): The chemical shift of the carbonyl carbon is less affected by the para-substituent, indicating that the electronic effects are primarily transmitted through the aromatic ring.

Visualizing Substituent Effects

The following diagrams illustrate the influence of electron-donating and electron-withdrawing groups on the electron density and resulting chemical shifts of the aromatic protons in a substituted benzoate.

Caption: Influence of EWGs and EDGs on Aromatic Proton Chemical Shifts.

Experimental Protocol for Comparative NMR Analysis

To ensure the integrity and comparability of the NMR data, a standardized experimental protocol is crucial.

1. Sample Preparation:

-

Weighing: Accurately weigh approximately 10-20 mg of each benzoate sample into a clean, dry vial. For quantitative comparisons, precise weighing is essential.[5]

-

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Ensure the chosen solvent dissolves all compounds to be analyzed.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to each vial.[6] Gently vortex or sonicate the vials to ensure complete dissolution.

-

Internal Standard (Optional for Quantitative Analysis): For quantitative NMR (qNMR), add a known amount of an internal standard that has a simple spectrum and resonances that do not overlap with the analyte signals.

-

Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution to a high-quality 5 mm NMR tube.[6] Ensure there are no air bubbles or solid particles in the tube.

2. NMR Data Acquisition:

-

Spectrometer: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tuning and Shimming: Before data acquisition, tune the probe to the correct frequency and shim the magnetic field to achieve high homogeneity. This is critical for obtaining sharp, well-resolved peaks.

-

¹H NMR Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to at least 3-4 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): For accurate integration in comparative or quantitative studies, a longer relaxation delay (e.g., 5 times the longest T₁ of the protons of interest) is necessary to allow for full relaxation between scans. A value of 10-30 seconds is often used for quantitative work.

-

Number of Scans: Typically 8-16 scans are sufficient for good signal-to-noise ratio for ¹H NMR.

-

-

¹³C NMR Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (D1): A shorter relaxation delay (e.g., 2 seconds) is often used for qualitative ¹³C NMR. For quantitative ¹³C NMR, a much longer delay and consideration of the Nuclear Overhauser Effect (NOE) are necessary.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

3. Data Processing and Analysis:

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal reference standard like tetramethylsilane (TMS).

-

Integration: For ¹H NMR, integrate the signals to determine the relative ratios of the different types of protons.

-

Peak Picking: Identify and label the chemical shifts of all relevant peaks in both the ¹H and ¹³C spectra.

Caption: Standardized Workflow for Comparative NMR Analysis.

Conclusion

The ¹H and ¹³C NMR analysis of substituted benzoates provides a powerful and practical demonstration of fundamental principles in physical organic chemistry. The predictable shifts in proton and carbon resonances upon substitution with electron-donating or -withdrawing groups offer invaluable information for structural elucidation and the characterization of new chemical entities. For professionals in drug discovery and development, a solid understanding of these substituent effects is essential for interpreting NMR data accurately and efficiently, ultimately accelerating the development of new therapeutics. By following a rigorous and standardized experimental protocol, researchers can generate high-quality, comparable data that provides deep insights into the electronic nature of their molecules.

References

-

Baranac-Stojanović, M. (2018). Substituent Effects on Benzene Rings. ChemistryViews. Available at: [Link]

-

Chemistry LibreTexts. (2022). 16.4: Substituent Effects in Substituted Aromatic Rings. Available at: [Link]

-

Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Available at: [Link]

-

Lumen Learning. (n.d.). 14.3. Substituent Effects. In Organic Chemistry II. Available at: [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2012). Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update. NIH Public Access. Available at: [Link]

-

ResearchGate. (2010). Quantitative NMR spectroscopy of biologically active substances and excipients. Available at: [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information. Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. Available at: [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

A Senior Application Scientist's Guide to Confirming the Purity of Halogenated Compounds

For researchers, scientists, and professionals in drug development, establishing the purity of halogenated compounds is a critical step that underpins the reliability of experimental data and the safety of therapeutic candidates. The unique physicochemical properties of halogenated molecules, conferred by the presence of fluorine, chlorine, bromine, or iodine, necessitate a nuanced approach to analytical method selection. This guide provides an in-depth comparison of the primary analytical techniques used for purity determination, offering insights into the causality behind experimental choices and providing actionable, self-validating protocols.

The Criticality of Purity in Halogenated Compounds

Impurities in a halogenated active pharmaceutical ingredient (API) or research compound can arise from various stages, including synthesis, degradation, or storage.[1][2] These impurities, even at trace levels, can significantly impact the compound's biological activity, toxicity, and stability. Regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP) have established stringent guidelines for the identification and quantification of impurities.[1][2][3][4][5] This guide will explore the practical application of key analytical technologies to meet and exceed these standards.

Chromatographic Techniques: The Workhorses of Purity Analysis

Chromatography is the cornerstone of purity assessment, offering powerful separation of the main compound from its impurities. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is fundamentally dictated by the volatility and thermal stability of the analyte.

Gas Chromatography (GC): The Method of Choice for Volatile Halogenated Compounds

GC is a powerful technique for the analysis of volatile and thermally stable halogenated compounds.[6] The separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column.

Causality of Detector Selection: For halogenated compounds, the choice of detector is paramount. While a Flame Ionization Detector (FID) is a universal detector for organic compounds, its sensitivity to halogenated molecules can be limited. The Electron Capture Detector (ECD) is exceptionally sensitive to electronegative atoms like halogens, making it a highly specific and sensitive choice.[7][8] When unequivocal identification of impurities is required, a Mass Spectrometer (MS) is the detector of choice, providing both quantitative data and structural information.[6][8][9]

Objective: To determine the purity of a chlorinated pesticide and identify potential impurities.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the chlorinated pesticide standard into a 10 mL volumetric flask.

-

Dissolve and dilute to volume with a high-purity solvent such as hexane or iso-octane.

-

Prepare a series of calibration standards by serial dilution.

2. GC-ECD Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC system or equivalent.

-

Injector: Split/Splitless inlet at 250 °C.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms).

-

Oven Program: Initial temperature of 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, and hold for 5 min.

-

Detector: Electron Capture Detector (ECD) at 300 °C.

-

Makeup Gas: Nitrogen.

3. Data Analysis and Purity Calculation:

-

Integrate the peak areas of the main component and all impurities in the chromatogram.

-

Calculate the percentage purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

Workflow for GC-ECD Purity Analysis:

Caption: Workflow for GC-ECD Purity Analysis.

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Halogenated Compounds

HPLC is the most widely used technique for purity determination in the pharmaceutical industry due to its applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[10] Separation is achieved by partitioning analytes between a liquid mobile phase and a solid stationary phase.

Causality of Method Parameters: The choice of stationary phase (e.g., C18 for reversed-phase) and mobile phase composition is critical for achieving optimal separation of the main compound from its impurities. The UV detector is commonly used for quantitative analysis, provided the analyte and its impurities possess a chromophore.

Objective: To determine the purity of a fluorinated active pharmaceutical ingredient (API).

1. Sample and Standard Preparation:

-

Accurately weigh and dissolve the API in a suitable diluent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.

-

Prepare a series of calibration standards of the API reference standard.

2. HPLC-UV Instrumentation and Conditions:

-

HPLC System: Agilent 1260 Infinity II LC System or equivalent.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detector: UV at 254 nm.

-

Injection Volume: 10 µL.

3. Data Analysis and Purity Calculation:

-

Integrate the peak areas of the API and all impurities.

-

Calculate the percentage purity using the area percent method.

Workflow for HPLC-UV Purity Analysis:

Caption: Workflow for HPLC-UV Purity Analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Primary Ratio Method

Quantitative NMR (qNMR) is a powerful primary analytical method for purity determination that does not require a reference standard for each impurity.[11][12] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to that of a certified internal standard of known purity, the absolute purity of the analyte can be determined.

Causality of Experimental Choices: The selection of an appropriate internal standard is critical. It must be of high purity, stable, not reactive with the sample, and have signals that do not overlap with those of the analyte or impurities.[12] Proper experimental setup, including ensuring complete relaxation of all nuclei between pulses, is essential for accurate quantification.

Objective: To determine the absolute purity of a brominated compound using an internal standard.

1. Sample Preparation:

-

Accurately weigh approximately 10 mg of the brominated compound and 5 mg of a certified internal standard (e.g., maleic acid) into an NMR tube.

-

Add a known volume of a suitable deuterated solvent (e.g., 0.75 mL of DMSO-d₆).

-

Ensure complete dissolution by gentle vortexing.

2. NMR Data Acquisition:

-

Spectrometer: Bruker Avance III 500 MHz or equivalent.

-

Pulse Program: A standard 90° pulse-acquire sequence.

-

Relaxation Delay (d1): At least 5 times the longest T₁ of both the analyte and the internal standard (typically 30-60 seconds).

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K.

3. Data Processing and Purity Calculation:

-

Apply appropriate phasing and baseline correction to the spectrum.

-

Integrate a well-resolved signal for the analyte and a signal for the internal standard.

-

Calculate the purity using the following equation: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / W_analyte) * (W_IS / MW_IS) * P_IS Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

W = Weight

-

P = Purity of the internal standard

-

Logical Relationship in qNMR Purity Determination:

Caption: Logic of qNMR Purity Determination.

Hyphenated Techniques: The Power of Separation and Identification

Coupling a separation technique with a mass spectrometer (GC-MS or LC-MS) provides the ultimate tool for impurity profiling, offering both sensitive quantification and definitive structural identification of unknown impurities.[9][13]

GC-MS for Volatile Impurities

GC-MS is ideal for identifying and quantifying volatile and semi-volatile halogenated impurities.[9] The mass spectrometer provides molecular weight and fragmentation information, which can be used to elucidate the structure of an impurity, often with the aid of spectral libraries.

LC-MS for a Broader Range of Impurities

LC-MS is a versatile technique for the impurity profiling of a wide array of halogenated compounds, including those that are non-volatile or thermally sensitive.[13] High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, enabling the determination of elemental compositions of impurities.

Comparative Performance of Analytical Methods

The choice of the most appropriate analytical technique depends on a variety of factors, including the properties of the analyte, the nature of the expected impurities, and the required level of sensitivity and specificity.

| Feature | Gas Chromatography (GC-ECD/MS) | High-Performance Liquid Chromatography (HPLC-UV) | Quantitative NMR (qNMR) |

| Analyte Suitability | Volatile & thermally stable compounds | Wide range, including non-volatile & thermally labile compounds | Soluble compounds |

| Selectivity | High (especially with MS) | Moderate to high (column dependent) | Very high (chemically distinct nuclei) |

| Sensitivity (Typical LOQ) | pg to ng range (ECD); ng range (MS)[14] | ng to µg range[15] | µg to mg range[15] |

| Quantification Principle | External/Internal standardization | External/Internal standardization | Primary ratio method (internal standard) |

| Impurity Identification | Excellent with MS | Limited (retention time matching) | Excellent for known structures |

| Throughput | High | High | Moderate |

| Strengths | Excellent for trace analysis of volatile halogenated compounds.[10] | Robust and versatile for a wide range of compounds.[10] | Absolute quantification without impurity reference standards.[11] |

| Limitations | Not suitable for non-volatile or thermally labile compounds. | Requires chromophores for UV detection. | Lower sensitivity compared to chromatographic methods.[15] |

Conclusion: A Multi-faceted Approach to Purity Confirmation

Confirming the purity of halogenated compounds requires a strategic and often multi-faceted analytical approach. While GC and HPLC are the workhorses for routine purity testing, qNMR offers a powerful, non-destructive method for obtaining absolute purity values without the need for extensive reference standards. For comprehensive impurity profiling and the identification of unknown species, hyphenated techniques such as GC-MS and LC-MS are indispensable.

References

- Satish S, Nitu S. Impurity profiling Techniques for Pharmaceuticals – A Review. Adv. Biores. 2025;16(2):107-117.

-

ResearchGate. LOD and LOQ of LC-MS/MS analysis. ResearchGate. Accessed January 27, 2026. [Link].

- The NELAC Institute. Analysis of halogenated disinfection byproducts and chlorinated solvents in drinking water by GC-dual ECD. The NELAC Institute. Published 2020.

- Agency for Toxic Substances and Disease Registry. Toxicological Profile for Bromoform and Dibromochloromethane.

- ResearchGate. Validation of the HPLC method for determination of identity and radiochemical purity of [18F]NaF.

-

Purdue University. Live qualification/validation of purity methods for protein products. Purdue University. Accessed January 27, 2026. [Link].

- Validation and comparison of GC-MS, FT-MIR, and FT-NIR techniques for rapid bromoform quantification in Asparagopsis taxiformis extracts. Sci Rep. 2023;13(1):12345.

- ACG Publications. Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10 in dietary supplement capsules.

- Agency for Toxic Substances and Disease Registry. TOXICOLOGICAL PROFILE FOR BROMOFORM AND DIBROMOCHLOROMETHANE.